NSC45586

描述

属性

IUPAC Name |

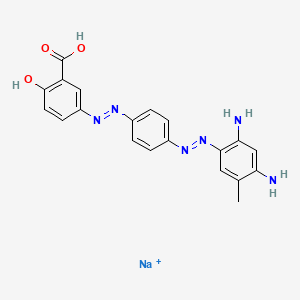

sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYXCDXPWJROPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6NaO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40713364 | |

| Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-44-3 | |

| Record name | NSC45586 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular intricacies of NSC45586: A Technical Guide to its Mechanism of Action

For Immediate Release

Shanghai, China – December 13, 2025 – In a comprehensive examination of the small molecule inhibitor NSC45586, this technical guide elucidates its core mechanism of action, providing researchers, scientists, and drug development professionals with an in-depth understanding of its molecular interactions and cellular consequences. This compound has been identified as a potent inhibitor of the PH (Pleckstrin Homology) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2), key regulators of the pro-survival Akt signaling pathway.

Core Mechanism of Action: Dual Inhibition of PHLPP1/2

This compound exerts its biological effects through a dual mechanism, primarily targeting the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1] This direct inhibition prevents the dephosphorylation of Akt at its serine 473 (Ser473) residue, a critical step for Akt activation. By maintaining Akt in its phosphorylated, active state, this compound promotes downstream signaling cascades that are crucial for cell survival and proliferation.

Furthermore, studies have revealed a secondary mechanism involving the modulation of PHLPP protein expression. Treatment with this compound has been shown to reduce the protein levels of PHLPP1, further amplifying the activation of the Akt pathway. This multifaceted approach distinguishes this compound as a robust modulator of this critical signaling node.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized in both cell-free and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Conditions | Reference |

| In Vitro IC50 (PHLPP2) | 3.70 ± 0.06 μM | Cell-free enzymatic assay with purified PHLPP2 phosphatase domain. | |

| Cellular IC50 (Akt Phosphorylation) | ~70 μM | Inhibition of PHLPP-mediated Akt dephosphorylation in COS-7 cells. | [1][2] |

| Cellular IC50 (Chondrocyte Maturation) | 4 μM | Promotion of chondrocyte maturation. |

Note: While a specific in vitro IC50 for PHLPP1 has not been explicitly reported, studies indicate that the inhibitory potency of this compound against PHLPP1 and PHLPP2 is comparable, with at best a 5-fold difference.

Signaling Pathway Perturbation

The primary signaling pathway affected by this compound is the PI3K/Akt pathway. By inhibiting PHLPP1/2, this compound effectively removes a key negative regulator of Akt, leading to its sustained activation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated Akt (Ser473) and total Akt.

Materials:

-

Cell line of interest (e.g., COS-7, primary neurons)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% w/v non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, denature the lysates, and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: After washing, add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR) for PHLPP1/2 mRNA Levels

This protocol describes the measurement of PHLPP1 and PHLPP2 mRNA expression levels in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for PHLPP1, PHLPP2, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using a qPCR master mix and primers for PHLPP1, PHLPP2, and a housekeeping gene for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PHLPP1 and PHLPP2 mRNA expression in this compound-treated cells compared to control cells.

Conclusion

This compound is a valuable research tool for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling. Its dual mechanism of action, involving both direct enzymatic inhibition and downregulation of protein expression, makes it a potent activator of the Akt pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted effects of this compound in various biological contexts. Future research, potentially including global phosphoproteomic analyses, will undoubtedly provide even deeper insights into the downstream signaling networks modulated by this compound.

References

NSC45586: A Selective PHLPP1/2 Inhibitor for Modulating Cell Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NSC45586, a small molecule inhibitor selective for Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatase 1 (PHLPP1) and PHLPP2. PHLPP isoforms are critical negative regulators of key cell survival and growth pathways, primarily through the dephosphorylation of Akt and Protein Kinase C (PKC). By inhibiting PHLPP1/2, this compound serves as a valuable tool for investigating cellular signaling and presents potential therapeutic applications in neuroprotection, cartilage regeneration, and oncology. This document details the mechanism of action of this compound, summarizes its biochemical and cellular effects with quantitative data, outlines key experimental protocols, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to PHLPP1/2 Phosphatases

The PHLPP family of serine/threonine phosphatases, comprising PHLPP1 and PHLPP2, are key tumor suppressors that terminate pro-survival signaling cascades.[1] They function by directly dephosphorylating and inactivating crucial kinases within the AGC kinase family.[1]

-

Akt Kinases: PHLPP directly dephosphorylates the hydrophobic motif (Ser473) of Akt, which is a requisite step for its full inactivation.[1][2] This action curtails the powerful pro-survival and pro-growth signals mediated by the PI3K/Akt pathway.[2][3] PHLPP1 shows specificity for Akt2 and Akt3, while PHLPP2 targets Akt1 and Akt3.[1]

-

Protein Kinase C (PKC): PHLPP also terminates PKC signaling by dephosphorylating the hydrophobic motif of conventional and novel PKC isoforms.[1]

Given their role in antagonizing oncogenic signaling, the loss of PHLPP function is often associated with various cancers.[1][4] Consequently, modulating PHLPP activity has emerged as a significant therapeutic strategy. While PHLPP inhibition can be detrimental in some cancer contexts, it holds promise for conditions where enhancing Akt signaling is beneficial, such as neurodegenerative diseases and tissue regeneration.[5][6] this compound is a small molecule identified for its ability to selectively inhibit the phosphatase activity of both PHLPP1 and PHLPP2.[4][7]

This compound: Mechanism of Action

This compound selectively targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[8][9] This inhibition is predicted to be uncompetitive, with the molecule binding to a hydrophobic cleft near the active site.[4] This targeted action prevents the dephosphorylation of key substrates like Akt and PKC, thereby sustaining their active, phosphorylated states.

Notably, the inhibitory action of this compound appears specific to the PP2C domain, which regulates Akt. It does not seem to affect the PHLPP Leucine-Rich Repeat (LRR) domain, which is involved in regulating the ERK pathway.[10] This is supported by findings that this compound activates Akt without significantly altering basal ERK phosphorylation in neurons.[10]

Furthermore, studies in chondrocytes have revealed a dual mechanism of action. In addition to the rapid inhibition of phosphatase activity, this compound also leads to a sustained suppression of PHLPP1 and PHLPP2 at both the mRNA and protein levels over time.[6]

Figure 1: Dual inhibitory mechanisms of this compound on PHLPP1/2.

Biochemical and Cellular Effects of this compound

The primary consequence of PHLPP1/2 inhibition by this compound is the enhancement of signaling pathways negatively regulated by these phosphatases.

Activation of Akt and PKC Signaling

By blocking PHLPP1/2, this compound leads to a measurable increase in the phosphorylation of Akt at Ser473 and of PKC at its hydrophobic motif.[6]

-

In Neurons: this compound activates basal Akt and potentiates IGF-1-induced Akt phosphorylation, which is associated with neuroprotective effects against staurosporine-induced cell death.[5][10]

-

In Chondrocytes: Treatment with this compound increases the phosphorylation of both Akt2 and PKC within 30 minutes.[6] This activation promotes chondrocyte maturation and the synthesis of extracellular matrix components like collagen 2 and proteoglycans.[6][11]

-

In Human Nucleus Pulposus (NP) Cells: this compound treatment increases Akt phosphorylation, particularly in cells from male donors.[12]

Interestingly, the effect of this compound can be cell-type specific. While it promotes Akt activation in neurons, it has been observed to inhibit basal Akt and ERK phosphorylation in astrocytes.[10]

References

- 1. PHLPP - Wikipedia [en.wikipedia.org]

- 2. PHLPP regulates the development, function and molecular signaling pathways of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of NSC45586

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2), key negative regulators of the pro-survival Akt signaling pathway. By targeting the PP2C phosphatase domain of PHLPP, this compound effectively increases Akt phosphorylation, thereby promoting cell survival and proliferation. This compound has garnered significant interest for its potential therapeutic applications, particularly in neuroprotection and chondroprotection. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis route, and detailed experimental protocols for the biological characterization of this compound.

Discovery of this compound

This compound was identified through a high-throughput screening of the National Cancer Institute (NCI) Diversity Set for inhibitors of the purified phosphatase domain of PHLPP2.[1][2] This screening effort aimed to discover small molecules that could block the phosphatase activity of PHLPP, a member of the PP2C family of phosphatases for which specific pharmacological inhibitors were lacking.[1][2] The identification of this compound provided a valuable chemical tool to probe the function of PHLPP and explore its potential as a therapeutic target.[1][2]

Proposed Synthesis of this compound

While the original discovery of this compound utilized a compound from the NCI repository and a detailed synthesis protocol is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles and methods for synthesizing structurally related compounds. The chemical name for this compound is 2-((4-(4-chlorophenoxy)phenyl)sulfonyl)-5-nitrofuran. A potential multi-step synthesis is outlined below.

Step 1: Synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride

A likely route to the key intermediate, 4-(4-chlorophenoxy)benzenesulfonyl chloride, involves the reaction of 4-chlorophenol with 4-fluoronitrobenzene followed by reduction of the nitro group, diazotization, and subsequent reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction), and finally chlorination. A more direct approach could be the chlorosulfonylation of 4-chlorophenoxydiphenyl ether.

Step 2: Synthesis of 2-((4-(4-chlorophenoxy)phenyl)sulfonyl)-5-nitrofuran

The final step would likely involve a coupling reaction between 4-(4-chlorophenoxy)benzenesulfonyl chloride and a suitable 5-nitrofuran derivative. A plausible approach is the reaction with 2-lithio-5-nitrofuran, generated in situ from 2-bromo-5-nitrofuran and a strong base like n-butyllithium at low temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GAG Production) | 4 µM | Primary Mouse Chondrocytes | [3] |

| Optimal Concentration (Akt Activation) | 25 µM | ATDC5 cells, Primary immature chondrocytes | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Male C57Bl/6J Mice (Intravenous Administration)

| Dose (mg/kg) | t1/2 (h) | VD (L/kg) | Reference |

| 1.0 | 4 | 261 | [5] |

| 2.5 | 6 | 376 | [5] |

| 5.0 | 5 | 315 | [5] |

Table 3: Effect of this compound on Articular Cartilage in Mice

| Treatment | Effect | Time Point | Mouse Model | Reference |

| Intra-articular injection | 10-15% increase in articular cartilage area | 1 week | 4-week-old male C57Bl/6J mice | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro PHLPP Phosphatase Assay

This assay is used to determine the direct inhibitory effect of this compound on PHLPP phosphatase activity.

Materials:

-

Purified PHLPP2 phosphatase domain

-

pNPP (p-nitrophenyl phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

-

Add 20 µL of the diluted this compound or vehicle to the wells of a 96-well plate.

-

Add 20 µL of the purified PHLPP2 phosphatase domain to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 5 N NaOH.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[6][7]

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of Akt and ERK in cultured cells.

Materials:

-

Cell line of interest (e.g., ATDC5 chondrocytes)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).[8][9][10][11][12][13][14][15][16]

Chondrocyte Micromass Culture and Glycosaminoglycan (GAG) Assay

This protocol is used to evaluate the effect of this compound on chondrocyte differentiation and matrix production.

Materials:

-

Primary chondrocytes or a chondrogenic cell line (e.g., ATDC5)

-

Chondrogenic medium (DMEM/F12, 10% FBS, ascorbic acid, etc.)

-

This compound

-

24-well culture plates

-

DMMB (1,9-dimethylmethylene blue) dye solution

-

Chondroitin sulfate standard

-

Microplate reader

Procedure:

-

Prepare a high-density cell suspension of chondrocytes (e.g., 1 x 107 cells/mL) in chondrogenic medium.

-

Spot 20 µL droplets of the cell suspension into the center of each well of a 24-well plate to form micromasses.

-

Allow the cells to adhere for 2-3 hours in a humidified incubator.

-

Gently add chondrogenic medium containing different concentrations of this compound or vehicle to each well.

-

Culture the micromasses for a specified period (e.g., 9 days), changing the medium every 2-3 days.

-

To quantify GAG production, digest the micromasses with papain solution.

-

Mix the digested samples with DMMB dye solution in a 96-well plate.

-

Read the absorbance at 525 nm.

-

Calculate the GAG concentration based on a chondroitin sulfate standard curve.[2][3][17][18]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

-

Male C57Bl/6J mice

-

This compound formulation for intravenous injection

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

LC-MS/MS system for drug quantification

Procedure:

-

Administer this compound to mice via intravenous injection at a specific dose (e.g., 1.0, 2.5, or 5.0 mg/kg).[5]

-

Collect blood samples at various time points post-injection (e.g., 1, 5, 15, 30, 60, 120, 240, 480 minutes).[5]

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as half-life (t1/2) and volume of distribution (VD).[8][19][20][21]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits PHLPP, leading to increased Akt phosphorylation and downstream signaling.

Western Blot Experimental Workflow

Caption: A streamlined workflow for Western blot analysis of protein phosphorylation.

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for conducting an in vivo pharmacokinetic study in mice.

References

- 1. unmc.edu [unmc.edu]

- 2. High density micromass cultures of a human chondrocyte cell line: A reliable assay system to reveal the modulatory functions of pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of chondrocyte micromass culture for the study of cartilage degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine Pharmacokinetic Studies [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-ACETYL-5-NITROFURAN synthesis - chemicalbook [chemicalbook.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation | Molecular Systems Biology [link.springer.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Murine Pharmacokinetic Studies [en.bio-protocol.org]

- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

NSC45586: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP) family, with selectivity for PHLPP1 and PHLPP2. By targeting the PP2C phosphatase domain of these enzymes, this compound modulates key cellular signaling pathways, most notably leading to the activation of the pro-survival kinase Akt. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent in various contexts, particularly in chondroprotection and the treatment of intervertebral disc degeneration. While its role in cancer is an area of interest due to the involvement of the PHLPP-Akt pathway in tumorigenesis, there is currently a lack of published data on its efficacy in cancer models. This technical guide provides a comprehensive overview of the known biological functions of this compound, its therapeutic potential based on available preclinical data, detailed experimental protocols, and a summary of quantitative findings.

Mechanism of Action: Inhibition of PHLPP and Activation of Akt Signaling

This compound exerts its biological effects primarily through the inhibition of PHLPP1 and PHLPP2, which are key negative regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2]

-

Direct Target: this compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2]

-

Downstream Effect: By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at its serine 473 (S473) residue. This leads to the accumulation of activated, phosphorylated Akt (p-Akt).[2]

-

Signaling Cascade: Activated Akt, a central node in cellular signaling, then phosphorylates a multitude of downstream targets, including the Forkhead box protein O1 (FOXO1). Phosphorylation of FOXO1 by Akt leads to its nuclear exclusion and inactivation, thereby inhibiting its transcriptional activity which can include the regulation of pro-apoptotic and cell cycle arrest genes.[2]

Biological Functions and Therapeutic Potential

Chondroprotection and Cartilage Regeneration

Preclinical studies have highlighted the potential of this compound in promoting chondrocyte maturation and matrix production, suggesting its utility in cartilage repair and for conditions like osteoarthritis.

-

In Vitro Effects: In primary immature mouse chondrocytes, this compound has been shown to increase the expression of parathyroid hormone 1 receptor (Pth1r) mRNA and protein.[3] It also promotes the phosphorylation of PKC and Akt2 within 30 minutes of treatment.[4]

-

In Vivo Effects: While direct in vivo studies on cartilage regeneration with this compound are limited, the inhibition of PHLPP is a promising therapeutic strategy.

Intervertebral Disc (IVD) Degeneration

This compound has shown promise in preclinical models of IVD degeneration by promoting a healthy nucleus pulposus (NP) cell phenotype.

-

Cell Viability and Matrix Production: In degenerated human NP cells, this compound increased cell viability and the expression of key matrix-related genes such as KRT19, ACAN, and SOX9, while reducing the expression of the matrix-degrading enzyme MMP13.[2]

-

Apoptosis Suppression: In a mouse IVD organ culture model, this compound helped preserve vacuolated notochordal cell morphology and suppressed apoptosis.[2]

-

Mechanism: The beneficial effects in NP cells are linked to the increased expression of FOXO1.[2]

Neuroprotection

As an activator of Akt signaling, this compound has demonstrated neuroprotective properties in vitro.[1][2]

Cancer

The PHLPP-Akt pathway is frequently dysregulated in various cancers, making PHLPP a potential therapeutic target. While this compound is often listed as an "anti-cancer" compound by commercial vendors, there is a notable lack of published primary research demonstrating its efficacy in cancer cell lines or in vivo cancer models. Further investigation is required to validate its therapeutic potential in oncology.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Type/Assay | Endpoint | Value | Reference |

| Primary Immature Mouse Chondrocytes | Concentration for Pth1r expression | 25 µM | [3] |

| Chondrocyte Micromass Cultures | Akt2 Phosphorylation (pS474) | 2- to 6-fold increase | [4] |

| Chondrocyte Micromass Cultures | PKC Phosphorylation (pS660) | 2- to 6-fold increase | [4] |

Table 2: Pharmacokinetic Properties of this compound in Male C57Bl/6J Mice (Intravenous Administration)

| Parameter | 1.0 mg/kg | 2.5 mg/kg | 5.0 mg/kg | Reference |

| Half-life (t½) | 3.5 - 6 h | 3.5 - 6 h | 3.5 - 6 h | [4] |

| Volume of Distribution (Vd) | High (lipophilic properties) | High (lipophilic properties) | High (lipophilic properties) | [4] |

| Elimination | Detected in bloodstream for 8-10 h | Detected in bloodstream for 8-10 h | Detected in bloodstream for 8-10 h | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving this compound.

Cell Culture and Treatment

-

Cell Lines: ATDC5 cells, primary immature mouse chondrocytes (IMCs), human nucleus pulposus (NP) cells.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution.

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[3] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Treatment: For in vitro assays, cells are often seeded and allowed to adhere overnight before treatment with this compound at concentrations ranging from 25 µM to 100 µM for durations of 30 minutes to 24 hours or longer, depending on the endpoint being measured.[2][3]

Western Blotting

-

Objective: To detect changes in protein expression and phosphorylation status (e.g., p-Akt, FOXO1).

-

Protocol Outline:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and boiled.

-

SDS-PAGE: Proteins are separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (S473), anti-Akt, anti-FOXO1, anti-GAPDH). Antibody dilutions and incubation times need to be optimized. For example, a 1:1000 dilution overnight at 4°C is a common starting point.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To measure changes in gene expression levels (e.g., Pth1r, KRT19, ACAN, SOX9, MMP13).

-

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and gene-specific primers. The reaction is run on a real-time PCR instrument.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Cell Viability Assay (e.g., MTT or WST-1 Assay)

-

Objective: To assess the effect of this compound on cell proliferation and viability.

-

Protocol Outline:

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: MTT or WST-1 reagent is added to each well.

-

Incubation: The plate is incubated to allow for the conversion of the reagent by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated controls.

-

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. Preclinical evidence strongly supports its therapeutic potential in the context of cartilage health and intervertebral disc degeneration. Its ability to activate the pro-survival Akt pathway also suggests potential applications in neurodegenerative diseases.

The therapeutic potential of this compound in cancer remains an open and important question. Given the established role of the PHLPP-Akt axis in tumorigenesis, rigorous investigation into the effects of this compound on various cancer types is warranted. Future studies should focus on:

-

In vitro screening: Determining the IC50 values of this compound in a broad panel of cancer cell lines to identify sensitive cancer types.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant xenograft and patient-derived xenograft (PDX) models.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

A deeper understanding of the full spectrum of this compound's biological activities will be crucial for its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The PHLPP Inhibitor NSC45586: A Modulator of Chondrocyte Maturation and Matrix Synthesis

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the small molecule NSC45586, a known inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases (PHLPP). It explores its mechanism of action and summarizes its documented effects on chondrocyte proliferation, maturation, and extracellular matrix (ECM) dynamics. The information presented is intended to serve as a technical resource for researchers in orthopedics, cell biology, and pharmacology investigating novel therapeutic strategies for cartilage regeneration and osteoarthritis (OA).

Core Mechanism of Action: PHLPP Inhibition

This compound functions as a selective inhibitor of PHLPP1 and PHLPP2.[1] These phosphatases are critical negative regulators of key signaling pathways involved in cell growth and survival. By inhibiting PHLPP, this compound promotes the phosphorylation and subsequent activation of downstream targets, notably Akt2 and Protein Kinase C (PKC).[2] This activation is rapid, observed within 30 minutes of exposure in chondrocyte cultures.[2]

The sustained effect of this compound involves a dual mechanism. Beyond direct phosphatase inhibition, the compound also leads to a significant reduction in the transcript and protein levels of both PHLPP1 and PHLPP2.[2] This suggests that this compound not only blocks existing phosphatase activity but also suppresses the synthesis of new PHLPP enzymes, thereby prolonging its pro-chondrogenic effects.[2]

Effects on Chondrocyte Maturation and Matrix Homeostasis

This compound promotes chondrocyte maturation and stimulates the production of key cartilage matrix components.[2] While some studies mention an increase in chondrocyte proliferation, the primary evidence points towards a strong effect on differentiation and matrix synthesis.[3][4]

Stimulation of Anabolic Pathways

Treatment of chondrocyte micromass cultures with this compound leads to a significant upregulation of pro-chondrogenic gene expression.[2] This includes increased transcription of Sox9, a master regulator of chondrogenesis, as well as Col2a1 (Collagen Type II) and Prg4 (Proteoglycan 4), which are crucial for the structural integrity and lubrication of articular cartilage, respectively.[5][6][7][8] This translates to increased protein levels of Prg4 and enhanced production of glycosaminoglycans (GAGs), a major component of proteoglycans.[2][9]

Suppression of Catabolic Pathways

In addition to its anabolic effects, this compound mitigates cartilage degradation. The compound modestly suppresses the expression of Mmp13 (Matrix Metalloproteinase 13), an enzyme responsible for collagen II degradation.[2][5] Furthermore, it reduces the levels of DIPEN, a neoepitope generated by MMP-mediated aggrecan cleavage, particularly in later stages of chondrocyte maturation.[2] By simultaneously stimulating matrix synthesis and suppressing its degradation, this compound shifts the balance towards a net anabolic state.[2]

Quantitative Data Summary

The effects of this compound on chondrocyte gene expression and articular cartilage structure have been quantified in several studies. The tables below summarize these findings.

Table 1: In Vitro Effects on Chondrocyte Gene Expression

| Gene Target | Effect | Duration of Treatment | Reference |

| Pro-Chondrogenic | |||

| Sox9 | Significantly Increased | 6 and 9 days | [2][5] |

| Col2a1 | Significantly Increased | 6 and 9 days | [2][5] |

| Prg4 | Significantly Increased | 6 and 9 days | [2][5] |

| Catabolic | |||

| Mmp13 | Decreased | 6 and 9 days | [2][5] |

| PHLPP Expression | |||

| Phlpp1 | Decreased | 6 and 9 days | [2][5] |

| Phlpp2 | Decreased | 6 and 9 days | [2][5] |

| Data derived from qPCR analysis of primary mouse chondrocyte micromass cultures.[5] |

Table 2: In Vivo Effects on Articular Cartilage

| Location | Effect | Animal Model | Reference |

| Medial & Lateral Tibial Plateaus | 10-15% Increase in Cartilage Area | C57Bl/6 Mice | [2] |

| Femoral Condyles | 10-15% Increase in Cartilage Area | C57Bl/6 Mice | [2] |

| Effects measured one week after a single intra-articular injection.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Primary Mouse Chondrocyte Micromass Culture

This protocol is used to study chondrocyte differentiation and matrix production in a three-dimensional environment.

-

Isolation: Articular chondrocytes are isolated from the femoral condyles and tibial plateaus of 3-5 day old mice via enzymatic digestion (e.g., with pronase and collagenase).

-

Plating: Cells are plated as high-density (20 µL) drops, typically containing 2x10^5 cells, onto a culture plate. This is known as a "micromass".

-

Adhesion: Cells are allowed to adhere for 2-4 hours in a humidified incubator.

-

Culture: Chondrogenic medium (e.g., DMEM/F12 supplemented with 10% FBS, L-ascorbic acid, and antibiotics) is added.

-

Treatment: this compound (typically at an IC50 of 4 µM) or a vehicle control (e.g., DMSO) is added to the medium at the beginning of the culture period (Day 0).[2] For time-course experiments, the compound is maintained for specific durations (e.g., 3, 6, or 9 days).[2][9]

Glycosaminoglycan (GAG) Assay

This assay quantifies the amount of sulfated GAGs, a primary component of the cartilage matrix, secreted by the chondrocytes.

-

Sample Preparation: Micromass cultures are digested with a papain digestion buffer overnight at 65°C.

-

Quantification: The digested samples are assayed using a quantitative dye-binding method, such as the Chondrex Glycoaminoglycans Assay, which utilizes 1,9-dimethylmethylene blue (DMMB).[9]

-

Measurement: The absorbance is read on a spectrophotometer (e.g., at 525 nm), and GAG concentrations are determined by comparison to a known standard curve (e.g., using chondroitin sulfate).

Quantitative Real-Time PCR (qPCR)

This method is used to measure changes in gene expression levels.

-

RNA Isolation: Total RNA is extracted from micromass cultures using a suitable kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, forward and reverse primers for the genes of interest (Sox9, Col2a1, Prg4, Mmp13, Phlpp1, Phlpp2), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., Actin or Gapdh), and relative changes are calculated using the ΔΔCt method.

Western Blotting

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Total protein is isolated from micromass cultures using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Phlpp1, Phlpp2, Prg4, Mmp13, DIPEN, Actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ.[2]

In Vivo Intra-articular Injection

This model assesses the effect of this compound on cartilage structure in a living organism.

-

Animals: 4-week-old male C57Bl/6 mice are typically used.[2]

-

Injection: A single intra-articular injection of this compound (or saline control) is administered into the knee joint.

-

Endpoint: After a set period (e.g., one week), the animals are euthanized, and the knee joints are harvested.

-

Histological Analysis: The joints are fixed, decalcified, embedded in paraffin, and sectioned. The sections are then stained with dyes such as Safranin-O (for proteoglycans) and Fast Green to visualize cartilage morphology and integrity.

-

Quantification: The total articular cartilage area on the tibial plateaus and femoral condyles is measured using imaging software to determine any changes.[2]

Conclusion and Future Directions

This compound is a potent modulator of chondrocyte function, primarily promoting a mature, anabolic phenotype. It achieves this through a dual mechanism of inhibiting PHLPP activity and suppressing PHLPP expression, leading to increased matrix synthesis and decreased degradation.[2] While it shows promise in in vitro and in vivo models by increasing cartilage matrix and thickness, its pharmacokinetic profile, including high lipophilicity and a large volume of distribution, may present challenges for its development as a systemic therapeutic.[2] Nevertheless, this compound remains a valuable chemical probe for elucidating the role of PHLPP signaling in cartilage homeostasis and pathology, and may inform the development of future disease-modifying drugs for osteoarthritis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. SOX9 transduction of a human chondrocytic cell line identifies novel genes regulated in primary human chondrocytes and in osteoarthritis | springermedizin.de [springermedizin.de]

- 7. SOX9 and the many facets of its regulation in the chondrocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward understanding SOX9 function in chondrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

NSC45586: A Novel Therapeutic Candidate for Intervertebral Disc Degeneration

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Intervertebral disc (IVD) degeneration is a primary contributor to chronic back pain, characterized by the progressive loss of nucleus pulposus (NP) cells and the degradation of the extracellular matrix (ECM). Recent research has identified the small molecule NSC45586 as a promising therapeutic agent for mitigating IVD degeneration. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action, quantitative effects on NP cell health, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel treatments for IVD degeneration.

Introduction: The Challenge of Intervertebral Disc Degeneration

The intervertebral disc, a complex structure composed of a central gelatinous nucleus pulposus, a surrounding annulus fibrosus, and cartilaginous endplates, is crucial for spinal flexibility and load bearing.[1] The NP, rich in proteoglycans and type II collagen, is essential for maintaining the disc's hydrated and gelatinous nature.[1][2] The progression of IVD degeneration is marked by a decline in NP cell viability and a shift from an anabolic to a catabolic state, leading to the breakdown of the ECM. This degenerative cascade is a significant cause of low back pain, a condition that imposes a substantial socioeconomic burden worldwide.[3] Current therapeutic strategies are often limited to symptomatic relief, highlighting the urgent need for novel treatments that can halt or reverse the degenerative process.

This compound: A Targeted Inhibitor of PHLPP

This compound is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP).[4] Specifically, it targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2 isoforms.[5][6] PHLPPs are negative regulators of several key signaling pathways, including the protein kinase B (Akt) pathway, and are known to promote apoptosis.[4] In the context of IVD degeneration, PHLPP1 expression has been positively correlated with the severity of degeneration.[7][8] By inhibiting PHLPP, this compound offers a targeted approach to counteract the degenerative processes within the IVD.

Mechanism of Action

This compound functions as an uncompetitive inhibitor, binding to the complex formed between PHLPP and its substrates to block its phosphatase activity.[4][7] This inhibition leads to the modulation of downstream signaling pathways, most notably the PHLPP-FOXO1 cascade.[1][7] The primary mechanism involves the upregulation of Forkhead box O1 (FOXO1) protein expression, a transcription factor crucial for maintaining IVD homeostasis.[1] Activated FOXO1, in turn, promotes the expression of healthy NP phenotypic markers and suppresses genes associated with ECM degradation.[1][3]

Quantitative Effects of this compound on Nucleus Pulposus Cells

Research has demonstrated the significant potential of this compound in promoting a healthy NP phenotype and mitigating the effects of IVD degeneration. The following tables summarize the key quantitative findings from studies involving both mouse IVD organ cultures and degenerated human NP cells.

Table 1: Effects of this compound on Mouse Intervertebral Disc Organ Cultures

| Parameter | Treatment Group | Outcome (vs. Low Serum Control) | Statistical Significance (p-value) | Sex-Specific Effects |

| Apoptosis (TUNEL-positive cells) | This compound (100 μM) | Significant decrease | p < 0.01 | More pronounced in males |

| KRT19 Expression (% positive cells) | This compound (100 μM) | Significant increase | p < 0.01 | Observed in both sexes |

Data extracted from a study on tail IVDs of 5-month-old wildtype mice treated under low serum conditions ex vivo.[1]

Table 2: Effects of this compound on Degenerated Human Nucleus Pulposus Cells

| Parameter | Treatment Group | Outcome (vs. Control) | Statistical Significance (p-value) | Sex-Specific Effects |

| Cell Proliferation (MTT assay) | This compound | Increased | p < 0.05 | Significant for males |

| Gene Expression (qPCR) | ||||

| KRT19 | This compound | Increased | Not specified | Both females and males |

| ACAN | This compound | Increased | Not specified | Mainly in males |

| SOX9 | This compound | Increased | Not specified | Both females and males |

| MMP13 | This compound | Reduced | Not specified | In males |

| Protein Expression (Western Blot) | ||||

| p-AKT | This compound | Increased | Not specified | More pronounced in males |

| FOXO1 | This compound | Increased | Not specified | More pronounced in males |

Data from studies on human NP cells obtained from patients with IVD degeneration.[1]

Signaling Pathway of this compound in IVD Degeneration

The therapeutic effects of this compound in the context of IVD degeneration are primarily mediated through the PHLPP/FOXO1 signaling pathway. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound in nucleus pulposus cells.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of this compound for IVD degeneration.

Mouse Intervertebral Disc Organ Culture

-

Objective: To assess the protective effects of this compound on IVD tissue in an ex vivo model of degeneration.

-

Protocol:

-

Tissue Harvest: Tail IVDs are collected from 5-month-old wildtype mice.[7]

-

Culture Conditions: IVDs are cultured in DMEM with 1% FBS to induce a degenerative state.[1]

-

Treatment: IVDs are divided into three groups: 1) Control (1% FBS/DMEM), 2) NSC117079 (100 μm in 1% FBS/DMEM), and 3) this compound (100 μm in 1% FBS/DMEM).[1]

-

Analysis: After the treatment period, IVDs are assessed for NP morphology (Hematoxylin & Eosin staining), NP phenotype (KRT19 immunohistochemistry), and apoptosis (TUNEL assay).[7]

-

Human Nucleus Pulposus Cell Culture and Treatment

-

Objective: To evaluate the effects of this compound on degenerated human NP cells.

-

Protocol:

-

Cell Isolation: Human NP cells are obtained from patients undergoing surgery for IVD degeneration.[7]

-

Cell Culture: Cells are cultured in standard cell culture medium.

-

Treatment: Degenerated NP cells are treated with varying concentrations of this compound for specific durations (e.g., 24 hours for gene expression analysis, 30 minutes for protein phosphorylation analysis).[1]

-

Analysis:

-

TUNEL Assay for Apoptosis Detection

-

Objective: To quantify apoptotic cells within the nucleus pulposus.

-

General Protocol:

-

Tissue/Cell Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Permeabilization: Samples are treated with Proteinase K to allow enzyme access.

-

Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., EdUTP), is applied to the samples. TdT catalyzes the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The incorporated labels are visualized, often using a fluorescently labeled antibody or a colorimetric reaction.

-

Quantification: The percentage of TUNEL-positive cells is determined by microscopy.[1]

-

Real-Time Quantitative PCR (qPCR)

-

Objective: To measure the relative expression levels of target genes in NP cells.

-

General Protocol:

-

RNA Extraction: Total RNA is isolated from cultured NP cells.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers (e.g., for KRT19, ACAN, SOX9, MMP13), and a fluorescent dye (e.g., SYBR Green).

-

Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence intensity at each cycle.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).[3]

-

Immunoblotting (Western Blot)

-

Objective: To detect and quantify the expression levels of specific proteins (e.g., FOXO1, p-AKT).

-

General Protocol:

-

Protein Extraction: Total protein is extracted from NP cell lysates.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-FOXO1, anti-p-AKT).

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH).[1]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow and logical connections in the research of this compound for IVD degeneration.

Caption: Experimental workflow for this compound research in IVD degeneration.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound is a promising therapeutic candidate for the treatment of intervertebral disc degeneration. Its targeted inhibition of PHLPP and subsequent activation of the pro-anabolic and anti-apoptotic FOXO1 pathway addresses the core cellular and molecular dysfunctions underlying this debilitating condition. The quantitative data from both ex vivo and in vitro studies demonstrate its efficacy in promoting a healthier nucleus pulposus cell phenotype.

Future research should focus on preclinical in vivo studies using established animal models of IVD degeneration to evaluate the safety, efficacy, and optimal delivery methods for this compound.[5][9] Further investigation into the sex-specific differences observed in response to this compound is also warranted to enable a more personalized therapeutic approach. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and bring this promising therapeutic closer to clinical application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. biotna.net [biotna.net]

- 3. Extracellular Matrix and Adhesion Molecule Gene Expression in the Normal and Injured Murine Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 8. abcam.com [abcam.com]

- 9. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NSC45586: A Guide for Researchers

An In-depth Technical Guide on the Core Principles Governing the Efficacy of a Promising PHLPP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 has emerged as a valuable chemical probe for studying the physiological roles of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of enzymes. As a selective inhibitor of PHLPP1 and PHLPP2, this compound has been instrumental in elucidating the downstream effects of PHLPP inhibition, most notably the activation of the Akt signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from the foundational studies that led to its discovery. The information presented herein is intended to support researchers and drug developers in the rational design of more potent and selective PHLPP inhibitors.

Core Concepts: Mechanism of Action

This compound functions as an inhibitor of the serine/threonine protein phosphatases PHLPP1 and PHLPP2.[1][2] These enzymes are critical negative regulators of the PI3K/Akt signaling pathway, a cascade central to cell survival, proliferation, and metabolism. PHLPP directly dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation.[3] By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, thereby promoting its activity and downstream signaling.[1][2] This mechanism of action has been shown to be beneficial in various cellular contexts, including promoting the health of nucleus pulposus cells and chondrocytes.[4][5]

Structure-Activity Relationship of PHLPP Inhibitors

The initial discovery of this compound and other PHLPP inhibitors arose from a screening of the National Cancer Institute (NCI) Diversity Set. This effort identified several chemical scaffolds with inhibitory activity against the phosphatase domain of PHLPP2. While a systematic SAR study focused solely on this compound analogs is not extensively documented in publicly available literature, analysis of the compounds identified in the initial screening provides valuable insights into the structural features crucial for PHLPP inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and other selected compounds against PHLPP2 and other phosphatases, as reported in the foundational screening study. This data is crucial for understanding the potency and selectivity of these initial hits.

| Compound ID | Chemical Structure | PHLPP2 IC50 (µM) | PP2Cα IC50 (µM) | PP1 IC50 (µM) | PP2B IC50 (µM) |

| This compound | 2,2'-[(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid | ~25 (estimated) | >100 | >100 | >100 |

| NSC117079 | 4-Amino-5-(4-((5-amino-1,3,4-thiadiazol-2-yl)thio)phenyl)-4H-1,2,4-triazole-3-thiol | 5.45 ± 0.05 | ~100 | ~100 | >100 |

| Compound 13 | Not explicitly provided in readily available literature | 3.70 ± 0.06 | ~100 | ~100 | >100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

In Vitro Phosphatase Activity Assay

This assay was employed to determine the inhibitory concentration (IC50) of compounds against various phosphatases.

-

Enzyme Preparation: The purified catalytic domain of human PHLPP2, PP2Cα, PP1, and PP2B were used.

-

Substrate: The artificial substrate p-nitrophenyl phosphate (pNPP) was used for colorimetric detection of phosphatase activity.

-

Assay Buffer: The specific buffer composition varied depending on the phosphatase being tested to ensure optimal enzyme activity. For PHLPP2, a typical buffer would contain Tris-HCl, MgCl2, and a reducing agent like DTT.

-

Procedure: a. The phosphatase enzyme was pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature. b. The reaction was initiated by the addition of the pNPP substrate. c. The reaction was allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C. d. The reaction was stopped by the addition of a strong base (e.g., NaOH). e. The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to a control without inhibitor. The IC50 value was then determined by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay

This assay was used to assess the ability of PHLPP inhibitors to increase Akt phosphorylation in a cellular context.

-

Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line with active Akt signaling) was cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-24 hours).

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: a. Total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay). b. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. c. The membrane was blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. d. The membrane was incubated with a primary antibody specific for phosphorylated Akt (Ser473) and a primary antibody for total Akt (as a loading control). e. After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

-

Data Analysis: The intensity of the bands corresponding to phosphorylated Akt and total Akt was quantified. The ratio of phosphorylated Akt to total Akt was then calculated to determine the effect of the compound on Akt phosphorylation.

Visualizations

Signaling Pathway of PHLPP Inhibition by this compound

Caption: Signaling pathway illustrating the inhibitory effect of this compound on PHLPP.

Experimental Workflow for In Vitro Phosphatase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Conclusion and Future Directions

This compound is a valuable tool for investigating the roles of PHLPP phosphatases in cellular signaling. The initial screening that led to its discovery has provided foundational knowledge regarding the chemical scaffolds capable of inhibiting this enzyme family. Key to its activity is the ability to selectively bind to the phosphatase domain of PHLPP1 and PHLPP2, thereby preventing the dephosphorylation and inactivation of Akt.

Future research should focus on a more systematic exploration of the structure-activity relationship of the this compound scaffold. The synthesis and biological evaluation of a focused library of analogs would enable the identification of key pharmacophores and provide a clearer understanding of the structural requirements for potent and selective PHLPP inhibition. Such studies would be invaluable for the development of next-generation PHLPP inhibitors with improved therapeutic potential for diseases characterized by dysregulated Akt signaling, such as certain cancers and metabolic disorders.

References

- 1. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening. | Sigma-Aldrich [merckmillipore.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between structure and biological activity of novel R106 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of NSC45586 in Cancer Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of NSC45586, a selective inhibitor of Pleckstrin homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) 1 and 2, in the context of cancer cell lines. This document details the molecular target, mechanism of action, and summarizes key quantitative data. Furthermore, it provides detailed experimental protocols and visual workflows to aid in the design and execution of target validation studies.

Molecular Target Profile: PHLPP1 and PHLPP2

This compound is a small molecule inhibitor that selectively targets the PP2C phosphatase domain of two closely related serine/threonine phosphatases: PHLPP1 and PHLPP2.[1][2] These enzymes play a critical role in regulating cellular signaling pathways involved in cell growth, proliferation, and apoptosis.

The role of PHLPP isoforms in cancer is context-dependent. They are often considered tumor suppressors due to their ability to inactivate the pro-survival kinase Akt.[2] However, emerging evidence suggests that in certain cancer types, such as prostate cancer, PHLPP2 can paradoxically promote tumor progression by stabilizing the MYC oncogene.[3] This dual functionality makes the therapeutic application of PHLPP inhibitors a nuanced field of study, requiring careful validation in specific cancer contexts.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its effects by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. This leads to the hyperphosphorylation of PHLPP substrates, thereby modulating their activity and downstream signaling. Two key pathways have been elucidated:

Canonical Pathway: Activation of Akt Signaling

The most well-characterized function of PHLPP is the dephosphorylation of the hydrophobic motif of Akt (Serine 473), which is essential for its full activation.[2] By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, leading to its sustained activation. Activated Akt, in turn, promotes cell survival and proliferation by phosphorylating a host of downstream targets that inhibit apoptosis and promote cell cycle progression.

Non-Canonical Pathway: Destabilization of MYC in Prostate Cancer

In the context of PTEN-deficient prostate cancer, PHLPP2 has been shown to dephosphorylate and stabilize the oncoprotein MYC.[3] Inhibition of PHLPP2 by a small molecule inhibitor leads to the destabilization of MYC, resulting in decreased cell viability and induction of apoptosis.[3] This suggests a therapeutic rationale for using PHLPP inhibitors like this compound in prostate cancers that are dependent on MYC.

Quantitative Data Summary

While comprehensive screening of this compound across a wide array of cancer cell lines is not yet publicly available, studies on a selective PHLPP2 inhibitor in prostate cancer provide valuable quantitative insights.

| Cell Line | Cancer Type | PTEN Status | Parameter | Value |

| DU145 | Prostate Cancer | Wild-Type | IC50 | ~10 µM |

| PC3 | Prostate Cancer | Null | IC50 | ~15 µM |

Data derived from studies using a selective small-molecule PHLPP2 inhibitor.[3]

Target Validation Experimental Protocols

The following are detailed protocols for key experiments to validate the target and cellular effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-protein Analysis

Principle: Western blotting is used to detect specific proteins in a complex mixture. This protocol is designed to assess the phosphorylation status of PHLPP targets, such as Akt and MYC, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-MYC, anti-ß-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., ß-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as desired.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cellular Thermal Shift Assay (CETSA)